molecular formula C6H4F2OS B3382008 2,2-Difluoro-1-thiophen-2-yl-ethanone CAS No. 2991-99-3

2,2-Difluoro-1-thiophen-2-yl-ethanone

Cat. No. B3382008
CAS RN: 2991-99-3
M. Wt: 162.16 g/mol
InChI Key: KKCYEHQMOZGAMC-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1-thiophen-2-yl-ethanone” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .

Scientific Research Applications

Synthesis and Reactivity

2,2-Difluoro-1-thiophen-2-yl-ethanone has been utilized in various synthetic processes. One notable application is in the indium-mediated Reformatsky reactions, where it reacts with aldehydes using indium metal in aqueous media to produce α,α-difluoro-β-hydroxy ketones. This reaction represents a significant method for generating fluorinated compounds, which are important in medicinal chemistry due to their unique properties (Chung, Higashiya, & Welch, 2001).

Biological Activity

The compound has also been used as a building block in the synthesis of novel bioactive molecules. One study involved using it to create thiazolyl(hydrazonoethyl)thiazoles, which demonstrated promising antitumor activities against MCF-7 tumor cells, highlighting its potential in cancer therapy (Mahmoud et al., 2021).

Material Science

In material science, derivatives of this compound have been synthesized for various applications. For instance, conducting polymers based on this compound were developed and shown to exhibit good thermal stability and electrical conductivity, which could be useful in electronic applications (Pandule et al., 2014).

Biocidal Properties

The compound's derivatives have also been explored for their biocidal properties. Fluoro-boron complexes containing 1-(thien-2-yl)-ethanone showed growth inhibiting potential against various fungal and bacterial strains, indicating their potential as fungicides and bactericides (Saxena & Singh, 1994).

Antioxidant and Antimicrobial Activities

Furthermore, chalcone derivatives synthesized from 1-(thiophen-2yl)ethanone showed significant antioxidant and antimicrobial activities, suggesting their use in the development of new therapeutic agents (Gopi, Sastry, & Dhanaraju, 2016).

properties

IUPAC Name

2,2-difluoro-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCYEHQMOZGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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